Propylamine, N-benzylidene- is an organic compound with the molecular formula and a molecular weight of approximately 147.217 g/mol. It features a benzylidene group attached to a propylamine moiety, making it a member of the imine class of compounds. The structure includes a double bond between the nitrogen atom and the carbon atom of the benzyl group, which characterizes it as an imine. This compound is also known by various synonyms such as N-benzylidene-propylamine and benzaldehyde propylimine .
Several methods can be employed to synthesize Propylamine, N-benzylidene-:
Propylamine, N-benzylidene- has potential applications in various fields:
Several compounds share structural similarities with Propylamine, N-benzylidene-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propylamine | Simple primary amine without aromatic substitution. | |
| Benzaldehyde | Aromatic aldehyde; lacks amine functionality. | |
| N-Benzyl-N-propylamine | Contains two alkyl groups on nitrogen; a secondary amine. | |
| 1-Benzyl-(R)-Propylamine | Chiral center present; potential for different enantiomers. |
Propylamine, N-benzylidene- is unique due to its imine structure which allows for distinct reactivity patterns compared to simple amines and aldehydes. Its ability to undergo hydrolysis and reduction makes it versatile in synthetic chemistry.
Propylamine, N-benzylidene- represents a fundamental Schiff base compound characterized by the condensation product of propylamine and benzaldehyde [1] [2]. This imine derivative exhibits the molecular formula C₁₀H₁₃N with a molecular weight of 147.22 grams per mole [1] [3]. The compound is systematically named N-(phenylmethylene)-1-propanamine according to IUPAC nomenclature [2] [3]. The chemical structure features a characteristic carbon-nitrogen double bond (C=N) that defines the imine functional group, connecting a propyl chain to a benzylidene moiety [4].
The fundamental molecular properties of this compound are summarized in the following comprehensive data table:
| Property | Value | Reference Notes |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight (g/mol) | 147.22 | [1] [3] |
| Exact Mass (g/mol) | 147.105 | [1] [3] |
| CAS Registry Number | 6852-55-7 | [2] [3] |
| Boiling Point (°C) | 80°C @ 0.042 Torr | [3] |
| Density (g/cm³) | 0.9157 | [3] |
| Polar Surface Area (Ų) | 12.36 | [1] |
| LogP | 2.52 | [1] |
| InChI | InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | [3] |
| InChIKey | DFROALYLRQTARX-UHFFFAOYSA-N | [3] |
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic positions within the crystal lattice of Propylamine, N-benzylidene- [5]. The technique utilizes the diffraction pattern formed by X-rays passed through crystalline samples to provide atomic-resolution structural models [5]. For imine compounds such as Propylamine, N-benzylidene-, crystallographic studies reveal critical geometric parameters that define the molecular architecture [6].
The structural parameters expected from X-ray crystallographic analysis are detailed in the following table:
| Structural Parameter | Typical Value/Description | Reference Notes |
|---|---|---|
| C=N Bond Length (Å) | 1.29-1.31 (non-conjugated imine) | Standard imine bond length range [4] |
| C=N-C Bond Angle (°) | ~120° (sp² hybridized) | Typical for sp² hybridized nitrogen [4] |
| Molecular Geometry at N | Trigonal planar | Due to sp² hybridization at nitrogen [4] |
| Hybridization at N | sp² | Double bond character of C=N [4] |
| Molecular Planarity | C₂C=NX atoms coplanar | Characteristic of imine functional group [4] |
| Conformational State | E isomer preferred (steric effects) | E/Z isomerism possible around C=N [4] |
The planarity of the imine functional group results from the sp²-hybridization of both the carbon and nitrogen atoms involved in the double bond [4]. This geometric constraint forces the five core atoms (C₂C=NX) into a coplanar arrangement [4]. The carbon-nitrogen double bond distance typically ranges from 1.29 to 1.31 Å for non-conjugated imines, which is intermediate between the shorter nitrile bond (1.16 Å) and the longer amine bond (1.47 Å) [4].
Crystallographic studies of related Schiff base compounds have demonstrated that the E isomer is generally favored over the Z isomer due to steric effects [7] [4]. The rotation about the C=N bond is restricted, allowing for the detection of both E and Z isomers through nuclear magnetic resonance spectroscopy, though the E configuration predominates in most cases [4].
Computational modeling provides essential insights into the conformational dynamics of Propylamine, N-benzylidene- through various quantum mechanical methods [8] [9]. Density functional theory calculations, particularly using the B3LYP functional with appropriate basis sets, have proven effective for studying the electronic structure and conformational preferences of Schiff base compounds [8] [9] [10].
The computational methods commonly employed for analyzing Schiff base electronic structure are summarized below:
| Method | Application | Typical Properties Calculated |
|---|---|---|
| B3LYP/6-311++G(d,p) | Geometry optimization, frequency calculations | Molecular geometry, vibrational frequencies, natural bond orbital analysis [8] [11] |
| B3LYP/6-311G(d,p) | Standard density functional theory calculations for organic molecules | Electronic properties, frontier orbitals [9] |
| CAM-B3LYP/6-311G(d,p) | Time-dependent density functional theory for excited states | Electronic transitions, ultraviolet-visible spectra [11] |
| MP2/cc-pVTZ | High-accuracy post-Hartree-Fock method | Accurate energies, benchmark calculations [12] |
| M06-2X/6-311++G(d,p) | Meta-generalized gradient approximation for non-covalent interactions | Dispersion interactions, weak bonds [13] |
Conformational analysis reveals that Propylamine, N-benzylidene- can adopt different spatial arrangements around rotatable bonds [14] [15]. The conformational parameters relevant to computational modeling are presented in the following table:
| Conformational Parameter | Expected Value/Range | Computational Method |
|---|---|---|
| C-N=C Dihedral Angle | ±180° (E), 0° (Z) | Dihedral scan, conformational search [16] |
| E/Z Isomerism Energy Difference | 2-5 kcal/mol (E favored) | Single point energy calculations [16] |
| Rotational Barrier (C=N) | 15-20 kcal/mol | Transition state optimization [15] |
| C₃H₇-N=C Angle | 115-125° | Geometry optimization [17] |
| Phenyl Ring Planarity | Coplanar with C=N | Planarity analysis [18] |
The computational studies indicate that the E isomer of Propylamine, N-benzylidene- is thermodynamically favored by approximately 2-5 kcal/mol compared to the Z isomer [16]. This energy difference arises from reduced steric interactions in the E configuration, where the bulky propyl and phenyl groups are positioned on opposite sides of the C=N double bond [4] [16]. Molecular dynamics simulations and conformational searches reveal that the compound can explore multiple conformational states while maintaining the preferred E geometry around the imine linkage [14].
The electronic structure of Propylamine, N-benzylidene- is dominated by the sp²-hybridized nitrogen atom and the conjugated π-system extending from the imine to the benzene ring [19] [20]. The nitrogen atom in the imine functional group undergoes sp² hybridization, forming three equivalent hybrid orbitals that lie in a plane with bond angles of approximately 120° [19] [20]. One of these hybrid orbitals participates in the σ-bond with the carbon atom, while the remaining p orbital forms the π-component of the C=N double bond [19] [20].
The electronic parameters characteristic of imine compounds are detailed in the following comprehensive table:
| Electronic Property | Typical Range for Imines | Computational Significance |
|---|---|---|
| HOMO Energy (eV) | -5.5 to -6.5 | Electron donating ability [9] [11] |
| LUMO Energy (eV) | -1.0 to -2.5 | Electron accepting ability [9] [11] |
| HOMO-LUMO Gap (eV) | 3.5 to 5.0 | Chemical reactivity, stability [9] [21] |
| Ionization Potential (eV) | 5.5 to 6.5 | Energy to remove electron [9] |
| Electron Affinity (eV) | 1.0 to 2.5 | Energy to add electron [9] |
| Chemical Hardness (eV) | 2.0 to 3.0 | Resistance to charge transfer [9] |
| Electronegativity (eV) | 3.5 to 4.5 | Tendency to attract electrons [9] |
| Dipole Moment (Debye) | 1.0 to 4.0 | Molecular polarity [22] [23] |
| Polarizability (ų) | 15 to 25 | Response to electric field [11] |
The highest occupied molecular orbital (HOMO) in Propylamine, N-benzylidene- is primarily localized on the nitrogen atom and the adjacent carbon of the imine group, with significant contributions from the benzene ring π-system [22] [23]. The lowest unoccupied molecular orbital (LUMO) typically extends across the conjugated system, encompassing both the imine linkage and the aromatic ring [11] [22]. The HOMO-LUMO energy gap serves as an indicator of chemical reactivity and kinetic stability, with larger gaps corresponding to less reactive and more stable molecules [9] [21].
Natural bond orbital analysis reveals that the nitrogen atom carries a partial negative charge due to its higher electronegativity compared to carbon [18] [11]. This charge distribution influences the reactivity patterns of the compound, particularly in nucleophilic and electrophilic reactions [8] [18]. The π-electron density distribution shows delocalization across the C=N bond and partial extension into the benzene ring system, contributing to the overall stability of the molecule [18] [22].